molecular formula C57H90O24 B12294837 gordonoside I CAS No. 1293918-31-6

gordonoside I

Cat. No.: B12294837
CAS No.: 1293918-31-6
M. Wt: 1159.3 g/mol
InChI Key: BHKKNGSHLSYLPN-KOYGLFPPSA-N
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Description

Gordonoside I is a triterpenoid saponin first isolated from the stem of Camellia petelotii (广西大头茶) . Structurally, it belongs to the pregnane glycoside family, characterized by a steroidal aglycone core linked to sugar moieties. Unlike its more complex analogs, this compound exhibits a simpler linear structure without prominent cyclic or branched configurations, as illustrated in structural analyses . While its pharmacological properties remain understudied, its structural simplicity positions it as a unique candidate for comparative studies with related compounds.

Properties

CAS No.

1293918-31-6

Molecular Formula

C57H90O24

Molecular Weight

1159.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,9S,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C57H90O24/c1-10-24(2)47(72)76-34-19-52(3,4)17-26-25-11-12-31-54(7)15-14-33(53(5,6)30(54)13-16-55(31,8)56(25,9)18-32(62)57(26,34)23-59)77-51-45(81-49-40(68)38(66)37(65)29(20-58)75-49)42(41(69)43(79-51)46(70)71)78-50-44(36(64)28(61)22-74-50)80-48-39(67)35(63)27(60)21-73-48/h10-11,26-45,48-51,58-69H,12-23H2,1-9H3,(H,70,71)/b24-10-/t26-,27+,28-,29+,30-,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,48-,49-,50-,51+,54-,55+,56+,57-/m0/s1

InChI Key

BHKKNGSHLSYLPN-KOYGLFPPSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC(C[C@@H]2[C@]1([C@@H](C[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)O)CO)(C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(CC2C1(C(CC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)CO)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gordonoside I involves the extraction from the stems of Gordonia chrysandra. The process typically includes the use of a 95% ethanolic extract of air-dried stems . The detailed synthetic routes and reaction conditions are not extensively documented in the literature, but the extraction process is crucial for obtaining the compound in its pure form.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specific extraction from a particular plant species. The focus remains on laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Hydrolysis Reactions

Gordonoside I, as a glycoside, likely undergoes hydrolysis under acidic or enzymatic conditions, releasing its aglycone and sugar moieties. While specific data for this compound is unavailable, this reaction is characteristic of glycosides:

  • Acidic Hydrolysis : Cleavage of the glycosidic bond under acidic conditions (e.g., HCl) to yield the aglycone and sugars.

  • Enzymatic Hydrolysis : Degradation via glycosidases, which may depend on the stereochemistry and sugar composition of the glycone.

Stability and Reactivity

Stability factors for this compound would align with general glycoside behavior:

  • pH Sensitivity : Glycosides are typically stable under neutral conditions but susceptible to hydrolysis in strongly acidic or basic environments.

  • Thermal Stability : Limited data suggests glycosides may degrade under prolonged heat exposure, though specific studies on this compound are lacking.

Analytical Methods

  • Structural Elucidation : Techniques such as NMR spectroscopy and HR-MS are employed to confirm the structure of synthesized or isolated gordonosides .

  • Purity Assessment : Chromatographic methods (e.g., HPLC) are used to evaluate stability and purity over time.

Research Gaps

  • No direct experimental data on this compound’s synthesis or degradation pathways.

  • Limited structural or mechanistic studies compared to related compounds like Gordonoside F .

Scientific Research Applications

Gordonoside I has several scientific research applications, including:

Mechanism of Action

The mechanism of action of gordonoside I involves its inhibitory effect on nitric oxide production. This is achieved through its interaction with specific molecular targets and pathways involved in the inflammatory response . The exact molecular targets and pathways are still under investigation, but its role as an anti-inflammatory agent is well-documented.

Comparison with Similar Compounds

Key Structural Differences :

Feature This compound Gordonoside F Gordonoside J
Aglycone Linear pregnane core Cyclic pregnane core Cyclic pregnane core
Sugar Units Monosaccharide Tetrasaccharide Disaccharide
Branching None Moderate Minimal
Hydroxylation Low High Moderate

Structural data derived from and comparative analyses of Camellia extracts .

Distribution and Natural Sources

  • This compound: Exclusively isolated from Camellia petelotii stems .
  • Gordonoside F: Predominantly sourced from Hoodia gordonii, a plant used traditionally for obesity management .
  • Gordonoside J and Q: Detected in Camellia oleifera and C. Sect. Chrysantha, often co-occurring with flavonoid glycosides .

Distribution in Plant Extracts :

Compound Primary Source Co-Occurring Compounds
This compound Camellia petelotii Kaempferol derivatives, triterpenes
Gordonoside F Hoodia gordonii Hoodigosides, pregnane glycosides
Gordonoside J Camellia Sect. Chrysantha Ardisimamilloside B, quercetin glycosides

Data synthesized from .

Chemical Diversity and Research Implications

The Gordonoside family exemplifies structural diversity driven by glycosylation patterns and aglycone modifications:

  • Sugar Chain Length: Longer chains (e.g., Gordonoside F’s tetrasaccharide) correlate with enhanced bioactivity in metabolic pathways .
  • Aglycone Modifications: Cyclization (as in Gordonoside L) improves stability and membrane permeability .
  • Linear vs. Branched Structures: Linear analogs like this compound may serve as precursors for synthesizing complex derivatives or as tools for probing structure-activity relationships.

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for isolating and purifying Gordonoside I from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC-MS or column chromatography. Purity validation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity . Challenges include minimizing co-elution with structurally similar glycosides, necessitating gradient elution optimization.

Q. How can researchers validate the structural elucidation of this compound to avoid mischaracterization?

  • Methodological Answer : Structural confirmation requires a combination of 2D NMR (COSY, HSQC, HMBC) to map carbon-proton correlations and X-ray crystallography for absolute configuration determination. Cross-referencing with databases like SciFinder or PubChem ensures alignment with published spectral data . Common pitfalls include overlooking stereochemical nuances, which may require computational modeling (e.g., DFT calculations) for resolution.

Q. What in vitro bioassay models are appropriate for preliminary pharmacological screening of this compound?

  • Methodological Answer : Cell-based assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) are standard. For anti-inflammatory or antioxidant properties, LPS-induced macrophage models and DPPH/ABTS radical scavenging assays are widely used. Dose-response curves must account for solubility limitations in aqueous buffers, often addressed with DMSO carriers (<0.1% v/v) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioavailability be resolved across studies?

  • Methodological Answer : Discrepancies often arise from variations in pharmacokinetic models (e.g., in situ perfusion vs. Caco-2 cell monolayers). A meta-analysis of absorption parameters (e.g., Papp, logP) with standardized protocols (e.g., FDA guidelines for solubility testing) is critical. Molecular dynamics simulations can further clarify membrane permeability mechanisms .

Q. What strategies optimize the total synthesis of this compound to improve yield and stereochemical fidelity?

  • Methodological Answer : Retrosynthetic analysis should prioritize glycosylation steps using Schmidt or Koenigs-Knorr reactions. Protecting group strategies (e.g., acetyl vs. benzyl) must balance steric effects and deprotection efficiency. Catalytic asymmetric methods (e.g., Sharpless epoxidation) enhance enantiomeric excess, while real-time monitoring via LC-MS mitigates intermediate degradation .

Q. How do researchers design dose-response studies to distinguish this compound’s primary pharmacological effects from off-target interactions?

  • Methodological Answer : Employ orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) to validate target engagement. For example, COX-2 inhibition assays paired with prostaglandin E2 quantification in gene-edited cell lines reduce false positives. Statistical rigor requires ANOVA with post-hoc Tukey tests to address multi-group variability .

Q. What computational approaches are robust for predicting this compound’s metabolite profile and potential toxicity?

  • Methodological Answer : In silico tools like ADMET Predictor or SwissADME model phase I/II metabolism (e.g., cytochrome P450 interactions). Molecular docking (AutoDock Vina) identifies binding affinities to off-target proteins (e.g., hERG channels for cardiotoxicity). Experimental validation via hepatic microsome incubation and UPLC-QTOF-MS is essential .

Methodological Best Practices

  • Data Contradiction Analysis : Use GRADE criteria to evaluate evidence quality, prioritizing studies with controlled confounders and validated endpoints .
  • Experimental Reproducibility : Document SOPs for extraction, purification, and assay conditions in line with FAIR data principles .
  • Literature Synthesis : Conduct systematic reviews using PRISMA frameworks to map mechanistic hypotheses and gaps .

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